Cas no 5453-05-4 (1-Cyclopentene-1-carboxylicacid, 2-methyl-3-oxo-, methyl ester)
5453-05-4 structure
Product Name:1-Cyclopentene-1-carboxylicacid, 2-methyl-3-oxo-, methyl ester
1-Cyclopentene-1-carboxylicacid, 2-methyl-3-oxo-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Cyclopentene-1-carboxylicacid, 2-methyl-3-oxo-, methyl ester
- methyl 2-methyl-3-oxo-1-cyclopenten-1-carboxylate; AR-1J4828; AC1Q5YKO; 2-Methyl-3-oxo-1-cyclopenten-carbonsaeure-methylester; AG-K-82138; NSC19049; CTK5A1471; AC1L5FID; methyl 2-methyl-3-oxocyclopent-1-ene-1-carboxylate; 3-Oxo-2-methyl-cyclopenten-(1)-carbonsaeure-(1)-methylester; 2-methyl-3-oxo-cyclopent-1-enecarboxylic acid methyl ester; 2-Methyl-3-oxo-cyclopent-1-encarbonsaeure-methylester;
- DTXSID90280910
- methyl 2-methyl-3-oxocyclopent-1-ene-1-carboxylate
- NSC-19049
- 5453-05-4
- NSC19049
-
- Inchi: 1S/C8H10O3/c1-5-6(8(10)11-2)3-4-7(5)9/h3-4H2,1-2H3
- InChI Key: UDMRUECJKYMZFD-UHFFFAOYSA-N
- SMILES: O=C1C(C)=C(C(=O)OC)CC1
Computed Properties
- Exact Mass: 154.063
- Monoisotopic Mass: 154.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.167
- Boiling Point: 226.1°C at 760 mmHg
- Flash Point: 92.5°C
- Refractive Index: 1.493
- PSA: 43.37
- LogP: 0.83880
1-Cyclopentene-1-carboxylicacid, 2-methyl-3-oxo-, methyl ester Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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